3-(3-Fluorobenzoyl)-1H-pyrrole
Overview
Description
“3-Fluorobenzoyl chloride” is a compound with the formula C7H4ClFO. It has a molecular weight of 158.557 . It’s also known by other names such as m-Fluorobenzoyl chloride, 3-Fluorobenzoxyl chloride, and m-Fluorobenzoic acid chloride .
Synthesis Analysis
“3-Fluorobenzoyl chloride” has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide . It was also used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides .
Molecular Structure Analysis
The molecular structure of “3-Fluorobenzoyl chloride” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
.
Physical And Chemical Properties Analysis
“3-Fluorobenzoyl chloride” is a liquid with a density of 1.304 g/mL at 25 °C . It has a boiling point of 189 °C and a melting point of -30 °C .
Scientific Research Applications
Organic Synthesis and Reactivity
One study focused on the synthesis and characterization of a novel heterocyclic molecule derived from 3-(3-Fluorobenzoyl)-1H-pyrrole, demonstrating its potential in non-linear optics due to its first hyperpolarizability and stability analyses, suggesting applications in materials science (Murthy et al., 2017). Another research demonstrated the facile synthesis of 2-fluoro-2-pyrrolines via fluorinated azomethine ylides, indicating a new route for incorporating fluorine atoms into complex molecules, which could be beneficial for pharmaceutical applications (Novikov et al., 2003).
Material Science and Sensor Development
A study on fluorescent pH sensors constructed from heteroatom-containing luminogens highlighted the role of such compounds in developing chemosensors for detecting acidic and basic organic vapors, showcasing the importance of 3-(3-Fluorobenzoyl)-1H-pyrrole derivatives in sensor technology (Yang et al., 2013). Moreover, the development of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective Al(3+) sensor, based on internal charge transfer, further exemplifies the compound's utility in creating sensitive detection systems for metal ions (Maity & Govindaraju, 2010).
Pharmacology and Drug Development
In the pharmacological domain, the synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling offers a pathway to create complex molecules with potential therapeutic applications, demonstrating the compound's significance in drug synthesis (Yamashita et al., 2009). Additionally, the exploration of novel fluoro-substituted benzo[b]pyran derivatives for anti-lung cancer activity presents an intriguing application of 3-(3-Fluorobenzoyl)-1H-pyrrole in developing new anticancer drugs (Hammam et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(3-fluorophenyl)-(1H-pyrrol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICLSIXTYMHPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587523 | |
Record name | (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorobenzoyl)-1H-pyrrole | |
CAS RN |
893612-64-1 | |
Record name | (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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